N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Thiophene Introduction: Attachment of the thiophene ring to the acetamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and nitro groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products depend on the substituents introduced.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide
- N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-(furan-2-yl)acetamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-12-5-4-9(15(17)18)7-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCXCJJRUQYILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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